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Cat. No.: B12783791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of UR-AK49, a known

histamine H1 and H2 receptor agonist, with other relevant histamine receptor ligands. Due to

the limited publicly available data on the full selectivity profile of UR-AK49 across all four

histamine receptor subtypes (H1, H2, H3, and H4), this guide utilizes data from a closely

related and well-characterized compound, UR-AK57 (N¹-(3-cyclohexylbutanoyl)-N²-3-(1H-

imidazol-4-yl)propylguanidine), to provide a comprehensive and objective comparison. UR-

AK57 is a potent partial agonist for the human histamine H1 and H2 receptors and serves as a

valuable surrogate for understanding the potential selectivity of UR-AK49.

Executive Summary
UR-AK49 is recognized as an agonist for the human histamine H1 and H2 receptors, with a

reported EC50 of 23 nM for the human H2 receptor in a GTPase assay. However, a complete

assessment of its binding affinities (Ki) and functional potencies (EC50) across the entire family

of histamine receptors is not readily available in the public domain. This guide leverages the

detailed pharmacological data of the structurally similar compound, UR-AK57, to offer insights

into the expected selectivity of acylguanidine-type histamine receptor ligands. The data

presented herein, derived from radioligand binding and functional assays, facilitates a

comparative analysis against other standard histamine receptor agonists and antagonists.
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The following tables summarize the quantitative data for UR-AK57 and other selected

histamine receptor ligands, allowing for a clear comparison of their binding affinities and

functional potencies across the four human histamine receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of Histamine Receptor Ligands

Compound
H1 Receptor
(Ki, nM)

H2 Receptor
(Ki, nM)

H3 Receptor
(Ki, nM)

H4 Receptor
(Ki, nM)

UR-AK57 130 18 >10,000 >10,000

Histamine 48 33 15 14

Mepyramine (H1

Antagonist)
1.2 >10,000 >10,000 >10,000

Tiotidine (H2

Antagonist)
>10,000 7.9 >10,000 >10,000

Thioperamide

(H3/H4

Antagonist)

1,300 1,800 1.9 34

Data for UR-AK57 and comparative ligands are sourced from relevant pharmacological studies.

Table 2: Functional Potencies (EC50, nM) and Intrinsic Activities (α) of Histamine Receptor

Agonists
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Compound
H1 Receptor
(EC50, nM / α)

H2 Receptor
(EC50, nM / α)

H3 Receptor
(EC50, nM / α)

H4 Receptor
(EC50, nM / α)

UR-AK57 2,100 / 0.6 120 / 0.8 N/A N/A

Histamine 1,800 / 1.0 410 / 1.0 2.9 / 1.0 130 / 1.0

2-(3-

Trifluoromethylph

enyl)histamine

(H1 Agonist)

130 / 1.0 >10,000 / N/A >10,000 / N/A >10,000 / N/A

Amthamine (H2

Agonist)
>10,000 / N/A 31 / 1.0 >10,000 / N/A >10,000 / N/A

(R)-α-

Methylhistamine

(H3 Agonist)

1,500 / 0.9 1,300 / 0.9 1.9 / 1.0 1,200 / 0.8

4-

Methylhistamine

(H4 Agonist)

1,300 / 1.0 210 / 1.0 6,800 / 0.7 40 / 1.0

N/A: Not applicable or no significant activity detected. Intrinsic activity (α) is relative to

histamine (α = 1.0).

Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the data

presented in this guide.

Radioligand Binding Assays
These assays were performed to determine the binding affinity (Ki) of the test compounds for

the human histamine H1, H2, H3, and H4 receptors.

Membrane Preparation: Membranes from Sf9 insect cells expressing the recombinant

human histamine receptors were used. Cells were harvested, washed, and homogenized in

a buffer solution. The homogenate was centrifuged to pellet the membranes, which were

then washed and resuspended in the assay buffer.
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Assay Conditions:

H1 Receptor: Membranes were incubated with the radioligand [³H]mepyramine and

various concentrations of the test compound.

H2 Receptor: Membranes were incubated with the radioligand [³H]tiotidine and various

concentrations of the test compound.

H3 Receptor: Membranes were incubated with the radioligand [¹²⁵I]iodoproxifan and

various concentrations of the test compound.

H4 Receptor: Membranes were incubated with the radioligand [³H]histamine in the

presence of H1, H2, and H3 receptor antagonists to ensure specific binding to the H4

receptor, along with various concentrations of the test compound.

Incubation and Filtration: The incubation mixtures were allowed to reach equilibrium. The

bound and free radioligand were then separated by rapid vacuum filtration through glass

fiber filters. The filters were washed with ice-cold buffer to remove unbound radioligand.

Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation

counting. The IC50 values (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) were determined by nonlinear regression analysis. The Ki

values were calculated from the IC50 values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays
These assays were conducted to determine the functional potency (EC50) and intrinsic activity

(α) of the agonist compounds at the human histamine receptors.

Membrane Preparation: Similar to the radioligand binding assays, membranes from Sf9 cells

expressing the respective human histamine receptors were used.

Assay Conditions: Membranes were incubated with various concentrations of the agonist,

GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Incubation and Filtration: The reaction was allowed to proceed for a defined period at a

specific temperature. The assay was terminated by rapid filtration through glass fiber filters to
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separate the [³⁵S]GTPγS-bound G proteins from the free [³⁵S]GTPγS.

Data Analysis: The amount of [³⁵S]GTPγS bound to the membranes was quantified by liquid

scintillation counting. The EC50 values (the concentration of the agonist that produces 50%

of the maximal response) and the maximal stimulation (Emax) were determined by nonlinear

regression analysis. The intrinsic activity (α) was calculated as the ratio of the Emax of the

test compound to the Emax of the reference full agonist (histamine).

Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant

to the validation of UR-AK49's selectivity.
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Caption: Major signaling pathways of the four histamine receptor subtypes.
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Caption: Workflow for a competitive radioligand binding assay.
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Caption: Workflow for a [³⁵S]GTPγS functional assay.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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